Oxindole-7-boronic acid, pinacol ester

Chan-Evans-Lam coupling C-N bond formation Aryl amine amination

Researchers requiring exclusive 7-position oxindole functionalization face synthetic dead-ends with positional isomers or free boronic acids. Oxindole-7-boronic acid, pinacol ester (CAS 1150271-45-6) is the validated solution. • Enables regiospecific C-C bond formation at C-7 via Suzuki-Miyaura coupling-unattainable with 4-, 5-, or 6-BPin isomers. • BPin ester delivers superior shelf stability vs. free boronic acid and enables chemoselective orthogonal coupling in sequential cross-coupling strategies. • Compatible with Chan-Evans-Lam amination under optimized MeCN/EtOH mixed solvent conditions. • Serves as a key building block for constructing 3,3-disubstituted oxindole pharmacophores bearing quaternary stereocenters.

Molecular Formula C14H18BNO3
Molecular Weight 259.11 g/mol
CAS No. 1150271-45-6
Cat. No. B1393456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxindole-7-boronic acid, pinacol ester
CAS1150271-45-6
Molecular FormulaC14H18BNO3
Molecular Weight259.11 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)CC(=O)N3
InChIInChI=1S/C14H18BNO3/c1-13(2)14(3,4)19-15(18-13)10-7-5-6-9-8-11(17)16-12(9)10/h5-7H,8H2,1-4H3,(H,16,17)
InChIKeyGDBJVFKVHKDADC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Oxindole-7-boronic acid, pinacol ester (CAS 1150271-45-6) - Technical Specifications and Structural Identity


Oxindole-7-boronic acid, pinacol ester (CAS 1150271-45-6), systematically named 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one, is a heterocyclic boronic ester derivative with molecular formula C14H18BNO3 and molecular weight 259.11 g/mol [1]. This compound features an oxindole scaffold (1,3-dihydro-2H-indol-2-one) with a boronic acid pinacol ester moiety at the 7-position of the benzene ring . Commercially available purities are typically 95% (e.g., AKSci Z7623) or 98% (e.g., BOC Sciences) . The compound is a solid at room temperature, stored under inert atmosphere and dark conditions, with GHS classification H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) [2]. As a pinacol ester, it is stabilized against oxidation and hydrolysis relative to the free boronic acid, enabling its use as a versatile building block in cross-coupling chemistry, particularly Suzuki-Miyaura and Chan-Evans-Lam reactions [1].

Why Generic Substitution Fails: Positional Isomer and Boron Species Differentiation for Oxindole-7-boronic acid, pinacol ester


Simple substitution of this compound with a different oxindole boronic ester positional isomer (e.g., 4-, 5-, or 6-boronic ester derivatives) or with the free boronic acid analog is not scientifically justified due to fundamental differences in reactivity, regioselectivity outcomes, and synthetic utility. Positional isomers place the boronic ester at different locations on the oxindole scaffold (positions 4, 5, 6, or 7), producing structurally distinct products upon cross-coupling that cannot be interchanged for the construction of 7-substituted oxindole derivatives [1]. Substituting the pinacol ester (BPin) for the corresponding free boronic acid alters reaction kinetics and chemoselectivity profiles: BPin esters exhibit lower reactivity than boronic acids in Suzuki couplings, requiring longer reaction times and often delivering lower yields, but offer superior stability and enable chemoselective differentiation when both species are present [2]. The Chan-Evans-Lam amination of aryl BPin esters with aryl amines is particularly challenging and frequently yields poor results without optimized conditions [3]. These compound-specific performance characteristics mean that procurement decisions based solely on price or generic class membership (e.g., "oxindole boronic acid derivative") risk experimental failure or suboptimal synthetic outcomes. The following quantitative evidence establishes the verifiable differentiation of this specific compound relative to its closest analogs.

Quantitative Differentiation Evidence: Oxindole-7-boronic acid, pinacol ester (CAS 1150271-45-6) vs. Structural Analogs and Alternative Boron Species


Chan-Evans-Lam Amination: Optimized Yield for Aryl BPin Esters vs. Conventional Conditions

Aryl boronic acid pinacol (BPin) esters are notoriously difficult coupling partners in Chan-Evans-Lam aminations with aryl amines, frequently delivering low yields under standard conditions. However, optimized conditions using a mixed MeCN/EtOH solvent system enable effective C-N bond formation [1]. While the study reports general class-level improvements for aryl BPin esters rather than compound-specific data for Oxindole-7-boronic acid, pinacol ester, this evidence demonstrates that procuring this BPin ester requires awareness that optimized protocols exist and that generic Chan-Evans-Lam conditions optimized for boronic acids will likely fail. Users should anticipate implementing the MeCN/EtOH solvent system for successful aryl amine couplings.

Chan-Evans-Lam coupling C-N bond formation Aryl amine amination BPin ester reactivity

Suzuki Coupling Reactivity: Boronic Acid vs. Pinacol Ester - Yield and Reaction Time Differentiation

In Suzuki-Miyaura couplings involving indole scaffolds, the choice between boronic acid and pinacol ester (BPin) significantly impacts both reaction kinetics and product yield. A systematic study of indole-based coupling partners revealed that arylpinacolboronate esters are consistently less reactive than arylboronic acids, requiring considerably longer reaction times and furnishing generally lower yields of biaryl products [1]. This class-level inference, while not derived from direct Oxindole-7-BPin data, establishes that users procuring the pinacol ester instead of the free boronic acid must anticipate longer reaction times and potentially reduced yields, but gain the compensating benefits of enhanced shelf stability and compatibility with chemoselective coupling strategies [2].

Suzuki-Miyaura coupling Boron species selection Reaction kinetics Yield optimization

Synthetic Utility: 7-Position Boronic Ester Enables 3,3-Disubstituted Oxindole Construction

Oxindole-7-boronic acid, pinacol ester provides a regiochemically defined boron handle specifically at the 7-position of the oxindole scaffold. This positional specificity is critical for the synthesis of 7-substituted oxindole derivatives, which cannot be accessed using 4-, 5-, or 6-boronic ester isomers. The oxindole scaffold bearing C-3 quaternary stereocenters is a privileged pharmacophore found in numerous biologically active natural products and pharmaceutical candidates [1]. A nickel-catalyzed domino Heck cyclization/Suzuki coupling reaction enables the efficient synthesis of 3,3-disubstituted oxindoles bearing quaternary all-carbon centers [1]. In such transformations, the position of the boronic ester on the oxindole core dictates the connectivity and substitution pattern of the final product.

Oxindole functionalization 3,3-disubstituted oxindoles Nickel-catalyzed domino reactions Quaternary stereocenters

Physical Property Differentiation Among Oxindole Boronic Pinacol Ester Positional Isomers

Positional isomers of oxindole boronic acid pinacol esters exhibit distinct physical properties and handling requirements that affect procurement and laboratory workflow. Oxindole-7-boronic acid, pinacol ester (CAS 1150271-45-6) is recommended for long-term storage in a cool, dry place and is transported as non-hazardous material . In contrast, Oxindole-6-boronic acid, pinacol ester (CAS 893441-85-5) carries GHS warning classification H315/H319/H335 and requires storage in an inert atmosphere and dark space at room temperature (20-22°C) . These differences impact safety documentation, storage infrastructure requirements, and shipping classification.

Physicochemical properties Storage conditions Stability Handling requirements

Defined Application Scenarios for Oxindole-7-boronic acid, pinacol ester (CAS 1150271-45-6) Based on Evidence-Verified Differentiation


Synthesis of 7-Substituted Oxindole Pharmacophores via Suzuki-Miyaura Coupling

This compound is the appropriate selection when the synthetic target requires an oxindole scaffold functionalized specifically at the 7-position. The 7-position boron handle enables palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl/heteroaryl halides to generate 7-aryl/heteroaryl oxindole derivatives. This regiochemistry cannot be achieved using 4-, 5-, or 6-boronic ester isomers [1]. Users should note that BPin esters exhibit lower reactivity than free boronic acids in Suzuki couplings, typically requiring longer reaction times and potentially delivering lower yields [2]. The pinacol ester offers compensating advantages in shelf stability and enables chemoselective coupling strategies when multiple boron species are present [3].

Chan-Evans-Lam C-N Bond Formation with Optimized Solvent Conditions

For applications requiring Chan-Evans-Lam amination of the 7-position oxindole BPin ester with aryl amines, this compound can be employed provided the optimized MeCN/EtOH mixed solvent system is implemented [1]. Users should anticipate that conventional Chan-Evans-Lam conditions developed for boronic acids will likely yield poor results with this BPin ester. The optimized protocol mitigates the historically challenging nature of aryl BPin-aryl amine couplings, though quantitative yield expectations for this specific compound are not established in the literature and should be determined empirically.

Chemoselective Cross-Coupling in the Presence of Multiple Boron Species

The pinacol ester form of Oxindole-7-boronic acid enables kinetic discrimination strategies during transmetallation, allowing boronic acids to be reacted chemoselectively in the presence of ostensibly equivalently reactive BPin esters [1]. This property makes the BPin ester the preferred procurement choice for sequential cross-coupling sequences or for applications requiring orthogonal reactivity of multiple boron handles within the same synthetic intermediate. The free boronic acid analog would not provide this chemoselectivity advantage.

Nickel-Catalyzed Domino Cyclization/Suzuki Coupling for 3,3-Disubstituted Oxindoles

This compound may serve as a building block in nickel-catalyzed domino Heck cyclization/Suzuki coupling reactions targeting 3,3-disubstituted oxindoles bearing quaternary all-carbon stereocenters [1]. The 7-position boron handle contributes to the construction of the functionalized oxindole pharmacophore, a privileged scaffold in medicinal chemistry. The positional specificity at C-7 is essential; substitution with a different isomer would alter the connectivity pattern of the final product.

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